![molecular formula C8H11F3N2O3 B2653331 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate CAS No. 2230803-47-9](/img/structure/B2653331.png)
2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate
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Overview
Description
2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is a chemical compound . It is a derivative of 2,5-Diazaspiro[3.4]octan-6-one .
Molecular Structure Analysis
The molecular structure of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate are not fully detailed in the available resources .Scientific Research Applications
Formation and Reactions of Fluorinated Compounds
The study by Kovtonyuk et al. (2005) explores the reactions of polyfluorinated cyclohexa-dienones with diazomethane, leading to the formation of fluorinated 1-oxaspiro compounds. These compounds, upon further reaction with isocyanates, produce fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, showcasing a pathway for synthesizing complex fluorinated structures potentially useful in material science and pharmaceuticals (Kovtonyuk et al., 2005).
Photoaffinity Labeling
Chowdhry, Vaughan, and Westheimer (1976) synthesized 2-Diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene. This compound, due to its acid stability and photolysis behavior, is identified as a promising candidate for photoaffinity labeling in biochemical research, demonstrating an application in studying enzyme mechanisms and interactions (Chowdhry, Vaughan, & Westheimer, 1976).
Synthetic Studies Toward Diazaspiroketal Frameworks
Research by Goubert et al. (2007) investigates synthetic approaches toward 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, revealing pathways to access complex bicyclic structures such as 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one and 2H-1,4-oxazin-3(4H)-one frameworks. These findings contribute to the development of novel organic compounds with potential applications in chemical synthesis and drug development (Goubert et al., 2007).
Cycloaddition Reactions
Chiaroni et al. (2000) explored the [3+2] cycloaddition of methylenelactams with nitrones, producing 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions are crucial for creating spirocyclic structures, which are valuable in the development of pharmaceuticals and materials due to their complex and rigid frameworks (Chiaroni et al., 2000).
Novel Diazaspiro[3.4]octane Series for Malaria Research
Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the malaria parasite, Plasmodium falciparum. This discovery highlights the potential of spirocyclic compounds in developing new antimalarial drugs and understanding the parasite's biology (Le Manach et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZMAUVYJOLHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate |
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